

# Application Note: Development of a Validated HPLC Analytical Method for Recoflavone

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## Compound of Interest

Compound Name: Recoflavone

Cat. No.: B1679252

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## Introduction

**Recoflavone**, also known as DA-6034, is a synthetic flavonoid derivative of Eupatilin.[1][2] It has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF- $\kappa$ B signaling pathway.[3] **Recoflavone** is under investigation for its therapeutic potential in conditions such as gastritis and dry eye syndrome.[4] Accurate and reliable quantification of **Recoflavone** in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Recoflavone**. The described protocol provides a framework for the accurate and precise quantification of this promising therapeutic agent.

Chemical Properties of **Recoflavone**:

Property	Value
Chemical Formula	C20H18O8
Molecular Weight	386.36 g/mol <a href="#">[2]</a>
IUPAC Name	2-((2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl)oxy)acetic acid <a href="#">[2]</a>
Solubility	Soluble in DMSO and Methanol <a href="#">[3]</a>

## Experimental Protocols

### Materials and Reagents

- **Recoflavone** reference standard (purity >98%)
- HPLC grade acetonitrile (ACN)
- HPLC grade methanol (MeOH)
- Formic acid (analytical grade)
- Purified water (18.2 MΩ·cm)
- 0.22 µm syringe filters

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm and 340 nm (based on typical flavonoid absorbance) <a href="#">[5]</a>
Injection Volume	10 µL

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	50	50
25	10	90
30	10	90
31	90	10
40	90	10

## Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Recoflavone** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

**Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

**Sample Preparation:** The sample preparation method will depend on the matrix.

- For Bulk Drug/Formulation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
- For Biological Matrices (e.g., Plasma, Tissue Homogenate):
  - Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
  - Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to be slightly acidic. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer.
  - Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash with a weak organic solvent to remove interferences. Elute **Recoflavone** with methanol or acetonitrile.[\[1\]](#)
  - Evaporate the collected supernatant/extract to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a known volume of the initial mobile phase.
  - Filter through a 0.22 µm syringe filter before HPLC analysis.

## Method Validation

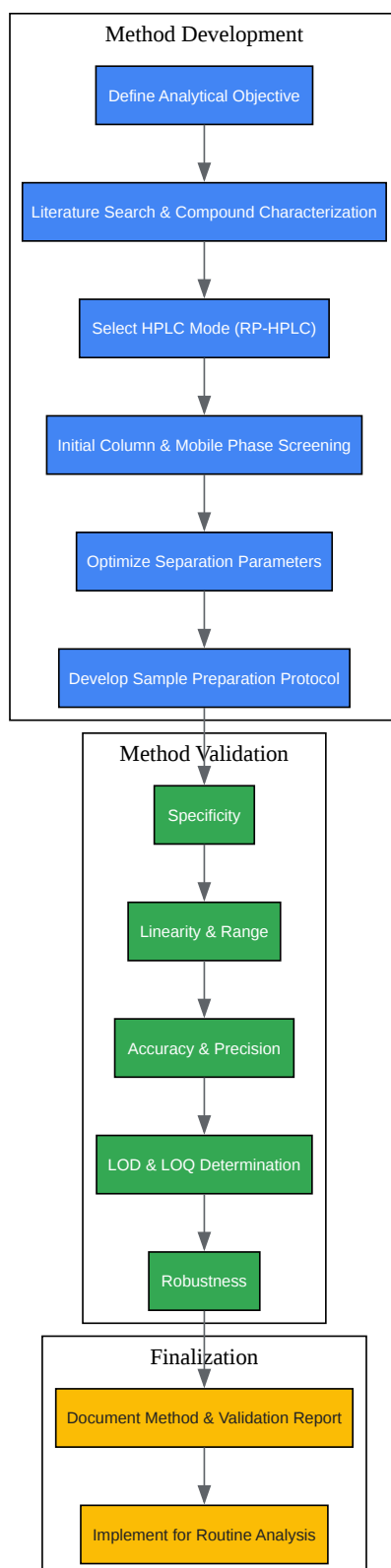
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation Parameter	Acceptance Criteria
Specificity	The peak for Recoflavone should be well-resolved from any other components in the sample matrix.
Linearity	A correlation coefficient ( $r^2$ ) of $\geq 0.999$ over the concentration range.
Accuracy	Recovery should be within 98-102%.
Precision (Repeatability and Intermediate Precision)	Relative Standard Deviation (RSD) should be $\leq 2\%$ .
Limit of Detection (LOD) and Limit of Quantification (LOQ)	Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Table 2: Summary of Method Validation Parameters and Expected Results

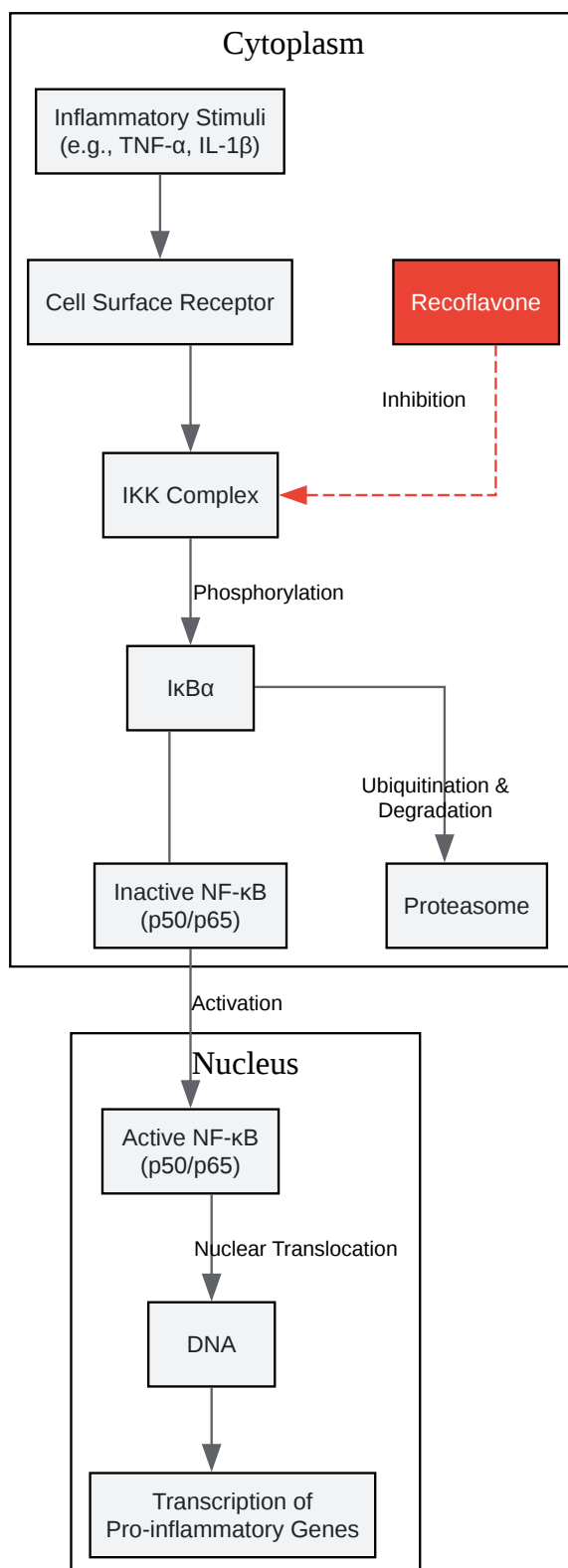
Parameter	Specification	Expected Result
Linearity Range	1 - 100 $\mu\text{g/mL}$	$r^2 \geq 0.999$
Accuracy (% Recovery)	98.0 - 102.0%	Within limits
Precision (% RSD)	$\leq 2.0\%$	Within limits
LOD	-	To be determined
LOQ	-	To be determined
Robustness	No significant change in results	Method is robust

## Visualizations



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Caption: HPLC Method Development and Validation Workflow.



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Caption: Inhibition of the NF-κB Signaling Pathway by **Recoflavone**.

## Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of **Recoflavone**. The detailed protocol for method development and validation ensures that the analytical procedure is suitable for its intended purpose in research and pharmaceutical quality control. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear understanding of the analytical process and the compound's mechanism of action.

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